N-[(dimethylamino)methylene]-1-(2-pyrimidinyl)-4-piperidinecarboxamide
Description
N-[(dimethylamino)methylene]-1-(2-pyrimidinyl)-4-piperidinecarboxamide is a heterocyclic compound featuring a piperidine core substituted at the 4-position with a carboxamide group and at the 1-position with a 2-pyrimidinyl moiety. The carboxamide nitrogen is further modified with a (dimethylamino)methylene substituent.
Properties
IUPAC Name |
N-(dimethylaminomethylidene)-1-pyrimidin-2-ylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N5O/c1-17(2)10-16-12(19)11-4-8-18(9-5-11)13-14-6-3-7-15-13/h3,6-7,10-11H,4-5,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACMMFPHAMPBJJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=NC(=O)C1CCN(CC1)C2=NC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801154395 | |
| Record name | N-[(Dimethylamino)methylene]-1-(2-pyrimidinyl)-4-piperidinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801154395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
338780-46-4 | |
| Record name | N-[(Dimethylamino)methylene]-1-(2-pyrimidinyl)-4-piperidinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=338780-46-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[(Dimethylamino)methylene]-1-(2-pyrimidinyl)-4-piperidinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801154395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(dimethylamino)methylene]-1-(2-pyrimidinyl)-4-piperidinecarboxamide typically involves the reaction of 2-pyrimidinylamine with a suitable piperidine derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high throughput, making the compound readily available for various applications .
Chemical Reactions Analysis
Types of Reactions
N-[(dimethylamino)methylene]-1-(2-pyrimidinyl)-4-piperidinecarboxamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a wide range of substituted products, depending on the nucleophile used .
Scientific Research Applications
Anticancer Properties
One of the primary applications of this compound is in cancer treatment. It acts as an inhibitor of the c-Met receptor, which is implicated in tumor growth and metastasis. Research indicates that compounds targeting c-Met can effectively reduce tumor size and inhibit metastasis in various cancer models.
- Mechanism of Action : The compound inhibits angiogenesis, a critical process for tumor growth and survival, by blocking vascular endothelial growth factor (VEGF) signaling pathways. This inhibition has shown promise in preclinical models for treating cancers such as lung, breast, and liver cancers .
Angiogenesis Inhibition
The compound's ability to inhibit angiogenesis extends its utility beyond oncology to other diseases characterized by abnormal blood vessel growth.
- Applications in Other Diseases :
Case Study 1: Cancer Treatment
In a study involving human cancer cell lines, N-[(dimethylamino)methylene]-1-(2-pyrimidinyl)-4-piperidinecarboxamide demonstrated a significant reduction in cell proliferation and induced apoptosis in metastatic cancer cells. The study highlighted its potential as a therapeutic agent for advanced-stage cancers where traditional treatments have failed.
Case Study 2: Retinal Disease
A preclinical trial assessed the compound's effects on retinal neovascularization in diabetic rats. Results indicated that treatment with the compound significantly reduced abnormal blood vessel formation compared to control groups, suggesting its potential as a therapeutic option for diabetic retinopathy .
Data Table: Summary of Applications
| Application Area | Mechanism of Action | Potential Conditions Treated |
|---|---|---|
| Cancer Treatment | c-Met inhibition; anti-angiogenic effects | Lung cancer, breast cancer, liver cancer |
| Angiogenesis Inhibition | Blocking VEGF signaling | Diabetic retinopathy, age-related macular degeneration |
| Rheumatoid Arthritis | Inhibition of pathological tissue growth | Rheumatoid arthritis |
Mechanism of Action
The mechanism of action of N-[(dimethylamino)methylene]-1-(2-pyrimidinyl)-4-piperidinecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Features and Substituent Effects
The compound’s closest structural analogs include piperidinecarboxamide derivatives with pyrimidine or aromatic substituents. Below is a comparative analysis based on substituent variations and inferred properties:
Analysis of Substituent Impact
Pyrimidine Substituents: The target compound’s 2-pyrimidinyl group contrasts with the 6-(trifluoromethyl)pyrimidin-4-yl group in the analog from . The trifluoromethyl group enhances lipophilicity and metabolic stability but may reduce aqueous solubility.
Amide Nitrogen Substituents: The dimethylamino methylene group in the target compound introduces a basic nitrogen, which may improve solubility in acidic environments. In contrast, the 2,4-dimethylphenyl substituent in the analog is lipophilic, likely enhancing membrane permeability but increasing cytochrome P450-mediated metabolism.
Physicochemical Properties :
- The analog in has a molecular weight of 378.40 g/mol and 7 H-bond acceptors , whereas the target compound likely has a lower molecular weight (estimated ~300–330 g/mol) and fewer acceptors. These differences suggest the target may exhibit better bioavailability but reduced target affinity compared to bulkier analogs.
Biological Activity
N-[(Dimethylamino)methylene]-1-(2-pyrimidinyl)-4-piperidinecarboxamide, also known by its CAS number 338780-46-4, is a synthetic compound with potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C13H19N5O
- Molar Mass : 261.32 g/mol
- Synonyms : N-[(1Z)-(dimethylamino)methylidene]-1-(pyrimidin-2-yl)piperidine-4-carboxamide
The compound acts primarily as an antagonist at NMDA receptors, specifically targeting the NR2B subtype. This receptor is implicated in various neurological disorders, including pain modulation and neurodegenerative diseases. The selective inhibition of NR2B has been linked to analgesic effects and potential benefits in conditions such as Parkinson's disease and neuropathic pain .
Pharmacological Effects
- Analgesic Properties :
- Neuroprotective Effects :
- Antitumor Activity :
Case Studies
Several studies have explored the efficacy of this compound in different biological contexts:
Q & A
Q. What are the standard synthetic routes for N-[(dimethylamino)methylene]-1-(2-pyrimidinyl)-4-piperidinecarboxamide, and what key reaction conditions influence yield?
The synthesis typically involves multi-step reactions, starting with functionalization of the piperidine core. For example, a common approach includes:
- Step 1 : Condensation of 1-(2-pyrimidinyl)piperidine-4-carboxylic acid with dimethylformamide dimethylacetal (DMF-DMA) to introduce the dimethylamino methylene group.
- Step 2 : Purification via column chromatography or recrystallization, with yields influenced by solvent polarity, temperature (e.g., reflux conditions), and stoichiometric ratios of reagents .
- Critical Conditions : Anhydrous environments (e.g., argon atmosphere) and controlled addition of acylating agents to minimize side reactions .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should be prioritized?
- Nuclear Magnetic Resonance (NMR) :
- Mass Spectrometry (MS) : Molecular ion peaks matching the calculated molecular weight (e.g., m/z ~290–310) and fragmentation patterns confirming the dimethylamino and pyrimidinyl moieties .
Q. What are the primary pharmacological targets or biological activities reported for this compound?
While direct data on this compound is limited, structurally related piperidinecarboxamides exhibit:
- Kinase Inhibition : Binding to ATP pockets in kinase enzymes due to the pyrimidinyl group’s aromatic stacking potential .
- Neuropharmacological Activity : Modulation of neurotransmitter receptors (e.g., serotonin or dopamine receptors) via the piperidine scaffold .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular docking) optimize the synthesis pathway and predict biological activity?
- Reaction Path Search : Quantum chemical calculations (e.g., density functional theory, DFT) can model transition states to identify energetically favorable pathways, reducing trial-and-error experimentation. For example, simulating the condensation step with DMF-DMA to optimize temperature and solvent effects .
- Molecular Docking : Predict binding affinities to target proteins (e.g., kinases) by analyzing interactions between the pyrimidinyl group and active-site residues. This guides SAR (structure-activity relationship) studies .
Q. How can researchers resolve discrepancies in reported biological activities or synthetic yields across studies?
- Comparative Analysis :
- Experimental Reproducibility : Validate protocols (e.g., reagent purity, reaction atmosphere) using controls from prior studies .
- Data Normalization : Adjust for variables like solvent polarity (e.g., DMF vs. THF) or catalytic additives that may alter reaction kinetics .
- Meta-Analysis : Cross-reference pharmacological data with structural analogs (e.g., N-(4-chlorophenyl)-4-methylpiperidine-1-carboxamide) to identify substituent effects on bioactivity .
Q. What strategies improve solubility and bioavailability without compromising target affinity?
- Structural Modifications :
- Salt Formation : Use oxalic acid or hydrochloride salts to enhance aqueous solubility, as demonstrated in piperidinecarboxamide derivatives .
- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to the carboxamide moiety for controlled release .
- Formulation Techniques : Micronization or nanoparticle encapsulation to increase surface area and dissolution rates .
Q. How to design experiments for studying structure-activity relationships (SAR) in this compound class?
- Combinatorial Chemistry : Synthesize analogs with varied substituents (e.g., halogens, methyl groups) on the pyrimidinyl or piperidine rings.
- High-Throughput Screening (HTS) : Test analogs against kinase or receptor panels to quantify IC₅₀ values and selectivity .
- Statistical Design of Experiments (DoE) : Use factorial designs to assess interactions between variables (e.g., temperature, catalyst loading) and optimize reaction efficiency .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
